![molecular formula C6H11NO2 B1600667 (R)-6-(Hydroxymethyl)piperidin-2-one CAS No. 213532-95-7](/img/structure/B1600667.png)
(R)-6-(Hydroxymethyl)piperidin-2-one
Overview
Description
“®-6-(Hydroxymethyl)piperidin-2-one” is a chemical compound with the CAS Number: 213532-95-7 and a molecular weight of 129.16 . It has a linear formula of C6H11NO2 . The compound is a solid at room temperature .
Synthesis Analysis
The synthesis of “®-6-(Hydroxymethyl)piperidin-2-one” involves an L-proline catalyzed asymmetric α-amination reaction . This reaction is performed on an aldehyde obtained from the unsymmetrical cleavage of cyclohexene by ozonolysis . The resulting chiral amino alcohol, which has an enantiomeric excess of over 99%, is then converted into “®-6-(Hydroxymethyl)piperidin-2-one” and "®-pipecolic acid" .Molecular Structure Analysis
The IUPAC name for this compound is (6R)-6-(hydroxymethyl)-2-piperidinone . The InChI code for this compound is 1S/C6H11NO2/c8-4-5-2-1-3-6(9)7-5/h5,8H,1-4H2,(H,7,9)/t5-/m1/s1 .Chemical Reactions Analysis
The key step in the synthesis of “®-6-(Hydroxymethyl)piperidin-2-one” is the L-proline catalyzed asymmetric α-amination of an aldehyde . This reaction is part of a larger process that results in the production of “®-pipecolic acid” via "®-6-(Hydroxymethyl)piperidin-2-one" .Physical And Chemical Properties Analysis
“®-6-(Hydroxymethyl)piperidin-2-one” is a solid at room temperature .Scientific Research Applications
Thermogravimetric and Biological Studies
(R)-6-(Hydroxymethyl)piperidin-2-one and its derivatives have been studied for their thermogravimetric properties and biological activities. Organotin dithiocarbamates derived from 4-(hydroxymethyl)piperidine-1-carbodithioate showed significant antimicrobial activities against various bacterial and fungal strains, depending on the substitution pattern at the central tin atom (Hussain, Ali, & Shahzadi, 2021).
Synthesis and Biological Investigation of Piperidin-4-ones
A series of N-acyl r-2, c-6-bis(4-methoxyphenyl)-c-3, t-3-dimethylpiperidin-4-ones were synthesized and characterized, showing varying conformations and significant antibacterial and antioxidant activities. Molecular docking studies were also conducted for these compounds (Mohanraj & Ponnuswamy, 2017).
Synthesis, Characterization, and Biological Investigation of Piperidin-4-ones
Another study on t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one derivatives explored their conformation, antibacterial, and antioxidant properties, as well as DNA binding studies, revealing moderate activities and good binding affinity with DNA (Mohanraj & Ponnuswamy, 2018).
Ring Enlargement to Piperidines
Research on the ring enlargement of polyhydroxylated pyrrolidines to piperidines using Mitsunobu reaction highlighted a methodology for synthesizing piperidine derivatives, including a novel synthesis of 1-deoxy-L-allonojirimycin (Dondoni, Richichi, Marra, & Perrone, 2004).
Asymmetric Synthesis of Piperidine Alkaloids
Efficient asymmetric synthesis of 2-hydroxymethyl 3,6-disubstituted piperidine alkaloids like (−)-deoxoprosophylline has been documented. This involves SmI2-mediated cross-coupling and high diastereoselectivity (Liu, Wei, Wei, & Lin, 2008).
CO2 Absorption Characteristics
The reaction between CO2 and piperidine derivatives, including those with hydroxyl- and hydroxyalkyl substituents, was investigated using ATR FTIR spectroscopy. This study assessed the effect of structural variations on CO2 absorption characteristics (Robinson, McCluskey, & Attalla, 2011).
Safety and Hazards
properties
IUPAC Name |
(6R)-6-(hydroxymethyl)piperidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c8-4-5-2-1-3-6(9)7-5/h5,8H,1-4H2,(H,7,9)/t5-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMOQVTPKGUXWKA-RXMQYKEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC(=O)C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC(=O)C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70447100 | |
Record name | (R)-6-(Hydroxymethyl)piperidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70447100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-6-(Hydroxymethyl)piperidin-2-one | |
CAS RN |
213532-95-7 | |
Record name | (R)-6-(Hydroxymethyl)piperidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70447100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (6R)-6-(hydroxymethyl)piperidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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